PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE]
Overview
Description
PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] typically involves the reaction of 1,3-dioxolane with fluorinating agents under controlled conditions. Common reagents include trifluoromethylating agents and fluorine gas. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with biological molecules, potentially inhibiting or modifying their function. This makes it a valuable tool in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2-carbonyl chloride: Similar structure but with chlorine atoms instead of fluorine.
1,3-Dioxolane-2-carbonyl bromide: Contains bromine atoms, offering different reactivity.
1,3-Dioxolane-2-carbonyl iodide: Iodine atoms provide unique chemical properties.
Uniqueness
PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its stability and reactivity compared to its halogenated counterparts. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
IUPAC Name |
4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLMRLQANVCTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884373 | |
Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7345-49-5 | |
Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7345-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007345495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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